methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate
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Overview
Description
Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate is a complex organic compound that features a unique structure combining an adamantane core with a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative, which is then coupled with an adamantane derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid
- 1-methyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one
- (1H-1,3-benzodiazol-1-yl)methanol
Uniqueness
Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate is unique due to its combination of an adamantane core and a benzimidazole moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[[2-(benzimidazol-1-yl)acetyl]amino]adamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-19(26)20-7-14-6-15(8-20)10-21(9-14,12-20)23-18(25)11-24-13-22-16-4-2-3-5-17(16)24/h2-5,13-15H,6-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVDMOJWSDZXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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